N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is an organic compound belonging to the class of aromatic amides It features a trifluoroacetamide group attached to a 3,5-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,5-dimethoxyaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
3,5-dimethoxyaniline+trifluoroacetic anhydride→this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, followed by purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
- 3,4-Dimethoxyphenethylamine
Comparison: N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. Compared to N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it has different reactivity and biological activity due to the trifluoroacetamide moiety. Similarly, 3,4-Dimethoxyphenethylamine, while structurally related, lacks the trifluoroacetamide group and thus exhibits different chemical and biological properties.
Biological Activity
N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a trifluoroacetamide functional group attached to a dimethoxy-substituted phenyl ring. The presence of the trifluoroacetamide moiety is expected to enhance its lipophilicity and interaction with biological membranes, which may influence its pharmacological properties.
The mechanism of action for this compound is thought to involve interactions with various biomolecular targets. The trifluoroacetyl group may increase the compound's binding affinity to specific enzymes or receptors, thereby modulating their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially leading to significant biological effects.
1. Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth in models of CNS cancer and renal cancer . The antiproliferative effects are often assessed using the NCI-60 cell line screen.
2. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. It has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease (AD). Inhibition of nSMase2 can reduce exosome secretion from the brain and potentially mitigate the progression of AD pathology .
3. Interaction with Serotonin Receptors
This compound has been studied for its agonistic activity at serotonin receptors. Specifically, it shows selectivity towards the 5-HT2A receptor, which is involved in various neurological processes including mood regulation and cognition . This interaction suggests potential applications in treating mood disorders and other psychiatric conditions.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating a series of dimethoxyphenyl derivatives for anticancer activity, this compound was found to exhibit significant inhibition of cell proliferation in renal cancer cell lines. The study utilized the NCI-60 cell line screen to assess its efficacy against multiple cancer types .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In another study focusing on Alzheimer’s disease models, this compound demonstrated the ability to inhibit nSMase2 effectively. This inhibition correlated with reduced exosome release from neuronal cells and improved cognitive outcomes in treated mice .
Research Findings Summary
Study | Focus | Findings |
---|---|---|
Montenarh et al. | Antiproliferative effects | Significant inhibition in CNS cancer cell lines |
Research on nSMase2 | Neuroprotective properties | Inhibition led to reduced exosome release and cognitive improvement |
Serotonin receptor studies | Receptor interaction | Selective agonism at 5-HT2A receptor |
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-7-3-6(4-8(5-7)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVIFDIYLLRZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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